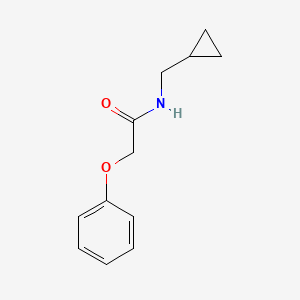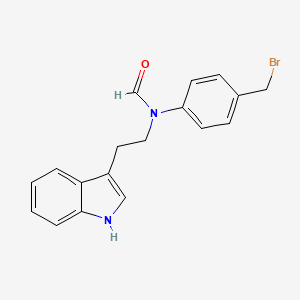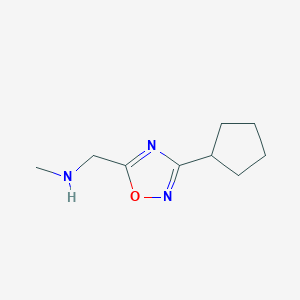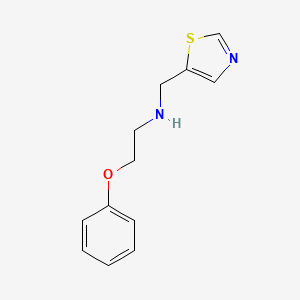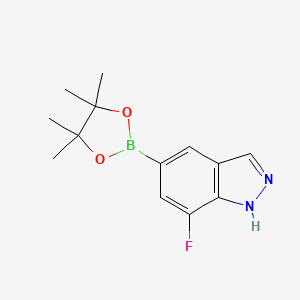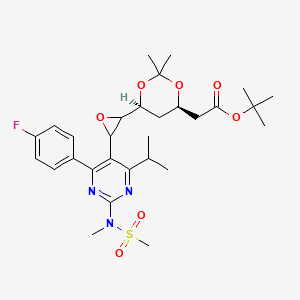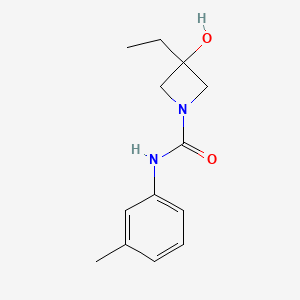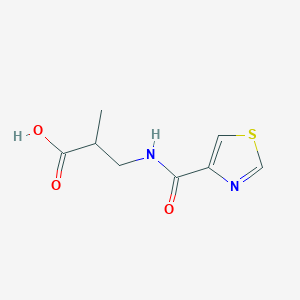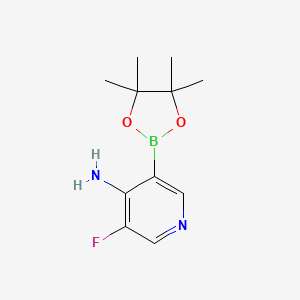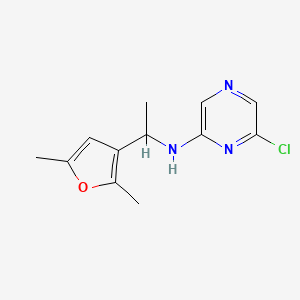
6-Chloro-N-(1-(2,5-dimethylfuran-3-yl)ethyl)pyrazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-N-(1-(2,5-dimethylfuran-3-yl)ethyl)pyrazin-2-amine is an organic compound with the molecular formula C12H14ClN3O. This compound is characterized by the presence of a pyrazine ring substituted with a chloro group and an amine group, which is further substituted with a 2,5-dimethylfuran-3-yl ethyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-(1-(2,5-dimethylfuran-3-yl)ethyl)pyrazin-2-amine can be achieved through a multi-step process involving the following key steps:
Formation of 2,5-Dimethylfuran-3-yl Ethanone: This intermediate can be synthesized by the reaction of 2,5-dimethylfuran with an appropriate acylating agent.
Amination of Pyrazine: The pyrazine ring is aminated using ammonia or an amine source to introduce the amine group at the 2-position.
Chlorination: The chloro group is introduced at the 6-position of the pyrazine ring using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The final step involves coupling the 2,5-dimethylfuran-3-yl ethanone with the aminated and chlorinated pyrazine derivative under suitable conditions, such as the presence of a base and a coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-N-(1-(2,5-dimethylfuran-3-yl)ethyl)pyrazin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyrazine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
6-Chloro-N-(1-(2,5-dimethylfuran-3-yl)ethyl)pyrazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 6-Chloro-N-(1-(2,5-dimethylfuran-3-yl)ethyl)pyrazin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-N-(1-(2,5-dimethylfuran-3-yl)ethyl)pyrazin-2-amine: Characterized by the presence of a chloro group and a 2,5-dimethylfuran-3-yl ethyl group.
6-Bromo-N-(1-(2,5-dimethylfuran-3-yl)ethyl)pyrazin-2-amine: Similar structure but with a bromo group instead of a chloro group.
6-Chloro-N-(1-(2,5-dimethylthiophene-3-yl)ethyl)pyrazin-2-amine: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,5-dimethylfuran-3-yl ethyl group can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H14ClN3O |
|---|---|
Molekulargewicht |
251.71 g/mol |
IUPAC-Name |
6-chloro-N-[1-(2,5-dimethylfuran-3-yl)ethyl]pyrazin-2-amine |
InChI |
InChI=1S/C12H14ClN3O/c1-7-4-10(9(3)17-7)8(2)15-12-6-14-5-11(13)16-12/h4-6,8H,1-3H3,(H,15,16) |
InChI-Schlüssel |
WUUNKPLDPYKTGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(O1)C)C(C)NC2=CN=CC(=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


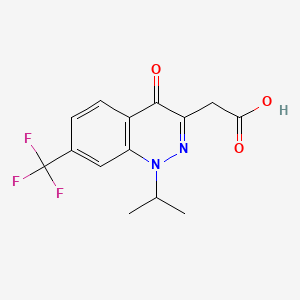
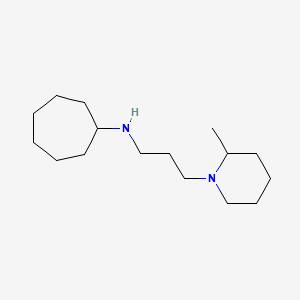
![[2-[2,6-bis(2-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14906186.png)
